molecular formula C20H18FNO B5704614 N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline

N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline

Cat. No.: B5704614
M. Wt: 307.4 g/mol
InChI Key: MJIGCTNVHVVZKW-UHFFFAOYSA-N
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Description

N-{4-[(4-Fluorobenzyl)oxy]benzyl}aniline (CAS: 306730-31-4) is a fluorinated aromatic amine with the molecular formula C₂₁H₁₇F₄NO₂ (MW: 391.36 g/mol). Its structure comprises a central aniline group linked to a 4-[(4-fluorobenzyl)oxy]benzyl moiety. The fluorobenzyl ether group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. Key physical properties include a boiling point of 461.6±45.0°C, density of 1.3±0.1 g/cm³, and a flash point of 233.0±28.7°C .

Properties

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO/c21-18-10-6-17(7-11-18)15-23-20-12-8-16(9-13-20)14-22-19-4-2-1-3-5-19/h1-13,22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIGCTNVHVVZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Amines

N-(4-Fluorobenzyl)-4-(trifluoromethyl)aniline (S6)
  • Structure : Replaces the benzyloxy group with a trifluoromethyl (-CF₃) substituent.
  • Synthesis: Prepared via nucleophilic substitution of 4-fluorobenzyl bromide with 4-(trifluoromethyl)aniline in methanol, followed by column chromatography .
  • Key Differences : The -CF₃ group enhances lipophilicity and electron-withdrawing effects compared to the benzyloxy group in the target compound.
N-(4-Chlorobenzyl)aniline
  • Structure : Substitutes fluorine with chlorine at the benzyl position.
  • Synthesis : Reductive amination of 4-chlorobenzaldehyde with aniline using Pd/NiO catalyst (97% yield) .
  • Key Differences : Chlorine’s larger atomic radius and stronger electron-withdrawing nature may alter solubility and reactivity relative to fluorine.
4-Fluoro-N-(4-hydroxybenzylidene)aniline (Schiff Base)
  • Structure : A Schiff base with an imine (-HC=N-) bridge and a hydroxyl group.
  • Synthesis: Condensation of 4-hydroxybenzaldehyde and 4-fluoroaniline in ethanol .
  • Key Differences: The non-planar structure (50.52° dihedral angle between rings) and imine group enable coordination chemistry, unlike the ether-linked target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
N-{4-[(4-Fluorobenzyl)oxy]benzyl}aniline 391.36 461.6±45.0 Not reported Low (exact data N/A)
N-(4-Fluorobenzyl)aniline 201.23 N/A N/A Moderate in organic solvents
4-Fluoro-N-(4-hydroxybenzylidene)aniline 215.22 N/A 136–138 Soluble in ethanol
N-(4-Chlorobenzyl)aniline 217.69 N/A N/A Similar to fluorinated analogs

Key Research Findings

Electronic Effects : Fluorine substituents enhance thermal stability and alter electronic properties, as seen in the target compound’s high boiling point .

Crystallography: Schiff base analogues exhibit non-planar geometries, impacting their supramolecular interactions .

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